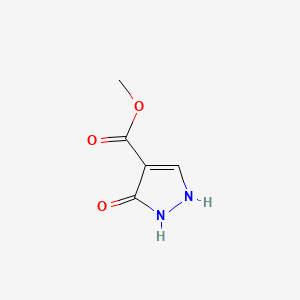![molecular formula C24H34O4 B589066 2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione CAS No. 1331655-96-9](/img/structure/B589066.png)
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione is a deuterated form of Coenzyme Q10, a naturally occurring quinone found in the mitochondria of most eukaryotic cells. It plays a crucial role in the electron transport chain, facilitating the production of adenosine triphosphate (ATP), which is essential for cellular energy production . This compound is often used as an internal standard in analytical chemistry for the quantification of Coenzyme Q10 due to its similar chemical properties but distinct mass .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione involves the incorporation of deuterium atoms into the Coenzyme Q10 molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Coenzyme Q10 in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation, chemical synthesis, or a combination of both. Microbial fermentation uses genetically modified microorganisms to produce Coenzyme Q10, which is then chemically modified to incorporate deuterium atoms. Chemical synthesis involves multiple steps, including the preparation of intermediates and the final deuteration step .
化学反応の分析
Types of Reactions
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in the electron transport chain and its antioxidant properties .
Common Reagents and Conditions
Oxidation: This compound can be oxidized to its quinone form using reagents such as ferric chloride (FeCl3) in ethanol.
Major Products
The major products formed from these reactions include the oxidized quinone form and the reduced hydroquinone form of this compound. These forms are crucial for its biological functions and analytical applications .
科学的研究の応用
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications, including:
作用機序
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione exerts its effects through its role in the mitochondrial electron transport chain, where it acts as an electron carrier. It facilitates the transfer of electrons between complex I and complex III, leading to the production of ATP. Additionally, this compound has antioxidant properties, preventing the formation of reactive oxygen species and protecting cellular membranes from oxidative damage .
類似化合物との比較
Similar Compounds
Coenzyme Q10: The non-deuterated form, widely studied for its bioenergetic and antioxidant properties.
Ubiquinol: The reduced form of Coenzyme Q10, known for its potent antioxidant activity.
Plastoquinone: Another quinone involved in the electron transport chain in plants.
Uniqueness
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical purposes. Its similar chemical properties to Coenzyme Q10 allow for accurate quantification, while its distinct mass ensures clear differentiation in mass spectrometry .
特性
IUPAC Name |
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/i6D3,7D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREILSQAXUAAHP-WFUYZCHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













